

Application Notes and Protocols: Carumonam Sodium Disk Diffusion Assay

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Compound of Interest

Compound Name: Carumonam Sodium

Cat. No.: B1668588

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Introduction

Carumonam is a monobactam antibiotic with a spectrum of activity primarily against Gram-negative bacteria. The disk diffusion assay, a modification of the Kirby-Bauer method, is a standardized and widely used technique to determine the in vitro susceptibility of bacterial isolates to antimicrobial agents. This document provides a detailed methodology for performing a disk diffusion assay to assess the susceptibility of bacteria to **Carumonam Sodium**.

The protocols outlined are based on established disk diffusion principles and specific data available for Carumonam. It is important to note that while historical data provides interpretive criteria, Carumonam is not currently listed in the latest Clinical and Laboratory Standards Institute (CLSI) M100 or European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoint tables. Therefore, the provided interpretive guidelines should be applied with this consideration.

Principle of the Method

A standardized inoculum of a bacterial isolate is swabbed uniformly across the surface of a Mueller-Hinton Agar (MHA) plate. A paper disk impregnated with a specified concentration of **Carumonam Sodium** (30 µg) is then placed on the agar surface. The plate is incubated under specific conditions, during which the antibiotic diffuses from the disk into the agar, creating a concentration gradient. If the bacterial isolate is susceptible to Carumonam, a clear zone of

growth inhibition will form around the disk. The diameter of this zone is measured in millimeters and compared to established interpretive criteria to classify the organism as susceptible, intermediate, or resistant.

Materials and Reagents

- **Carumonam Sodium** 30 µg antimicrobial susceptibility test disks
- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- Tryptic Soy Broth or other suitable broth medium
- Sterile saline (0.85%)
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Forceps or antibiotic disk dispenser
- Incubator ($35 \pm 2^{\circ}\text{C}$)
- Ruler or caliper for measuring zone diameters
- Quality control (QC) strains:
 - *Escherichia coli* ATCC® 25922™
 - *Pseudomonas aeruginosa* ATCC® 27853™

Data Presentation

Interpretive Criteria for Carumonam Sodium (30 µg) Disk Diffusion

The following table summarizes the zone diameter interpretive criteria for Carumonam based on historical studies.

Organism Category	Zone Diameter (mm)	Interpretation	MIC Correlate (µg/mL)	Reference
Gram-negative organisms	≥ 23	Susceptible	≤ 8.0	
18 - 22	Intermediate	-		
≤ 17	Resistant	≥ 32.0		

Note: An alternative earlier recommendation suggested susceptible at ≥ 21 mm and resistant at ≤ 14 mm.

Quality Control Ranges for Carumonam Sodium (30 µg)

Quality control must be performed regularly to ensure the accuracy of the testing procedure. The acceptable zone diameter ranges for the recommended QC strains are presented below.

Quality Control Strain	ATCC® Number	Zone Diameter Range (mm)	Reference
Escherichia coli	25922	30 - 36	
Pseudomonas aeruginosa	27853	24 - 32	

Experimental Protocols

Preparation of Mueller-Hinton Agar Plates

- Prepare MHA from a dehydrated commercial source according to the manufacturer's instructions.
- Ensure the final pH of the medium is between 7.2 and 7.4 at room temperature.
- Sterilize the medium by autoclaving at 121°C for 15 minutes.
- Allow the agar to cool to 45-50°C in a water bath.

- Pour the molten agar into sterile, flat-bottomed Petri dishes on a level surface to a uniform depth of 4 mm.
- Allow the plates to solidify at room temperature.
- Dry the plates, if necessary, to remove excess surface moisture before use.
- Store prepared plates at 2-8°C.

Inoculum Preparation

The inoculum can be prepared using the direct colony suspension method.

- Select 3-5 well-isolated colonies of the same morphological type from a non-selective agar plate (e.g., Blood Agar) after 18-24 hours of incubation.
- Transfer the colonies to a tube containing 4-5 mL of sterile saline or a suitable broth medium.
- Vortex the suspension to ensure it is homogenous.
- Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This can be done by adding more bacteria to increase turbidity or adding more sterile saline to decrease it. This suspension will contain approximately $1-2 \times 10^8$ CFU/mL.
- The standardized inoculum should be used within 15 minutes of preparation.

Inoculation of MHA Plates

- Dip a sterile cotton swab into the adjusted inoculum suspension.
- Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess inoculum.
- Inoculate the entire surface of the MHA plate by streaking the swab evenly in three directions, rotating the plate approximately 60 degrees after each application to ensure uniform growth.

- Allow the plate to sit with the lid slightly ajar for 3-5 minutes, but no more than 15 minutes, to allow the agar surface to dry.

Application of Antimicrobial Disks

- Using sterile forceps or a disk dispenser, place a **Carumonam Sodium** 30 µg disk onto the inoculated surface of the MHA plate.
- Gently press the disk down to ensure complete contact with the agar surface. Do not move the disk once it has been placed.
- If testing multiple antimicrobial agents on the same plate, ensure disks are spaced far enough apart to prevent overlapping of the inhibition zones (at least 24 mm from center to center).

Incubation

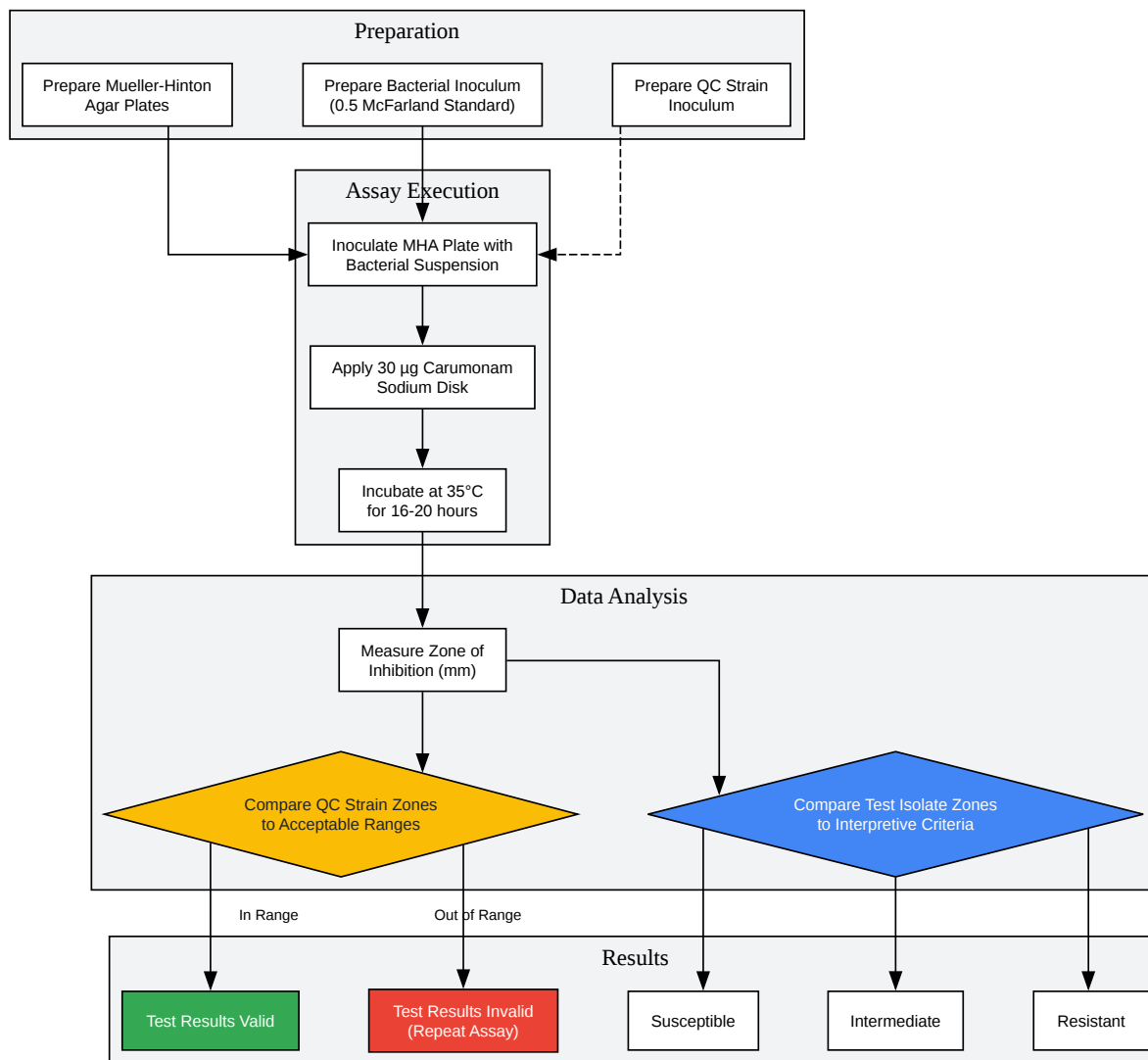
- Invert the plates and place them in an incubator set to $35 \pm 2^{\circ}\text{C}$.
- Incubate for 16-20 hours in ambient air.

Reading and Interpreting Results

- After incubation, measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter using a ruler or caliper.
- Read the plates from the back against a dark, non-reflective background.
- Compare the measured zone diameter to the interpretive criteria in Table 4.1 to determine if the isolate is susceptible, intermediate, or resistant to **Carumonam Sodium**.
- Ensure that the zone diameters for the QC strains fall within the acceptable ranges listed in Table 4.2. If QC results are out of range, the test results for the clinical isolates are considered invalid, and the test must be repeated.

Visualizations

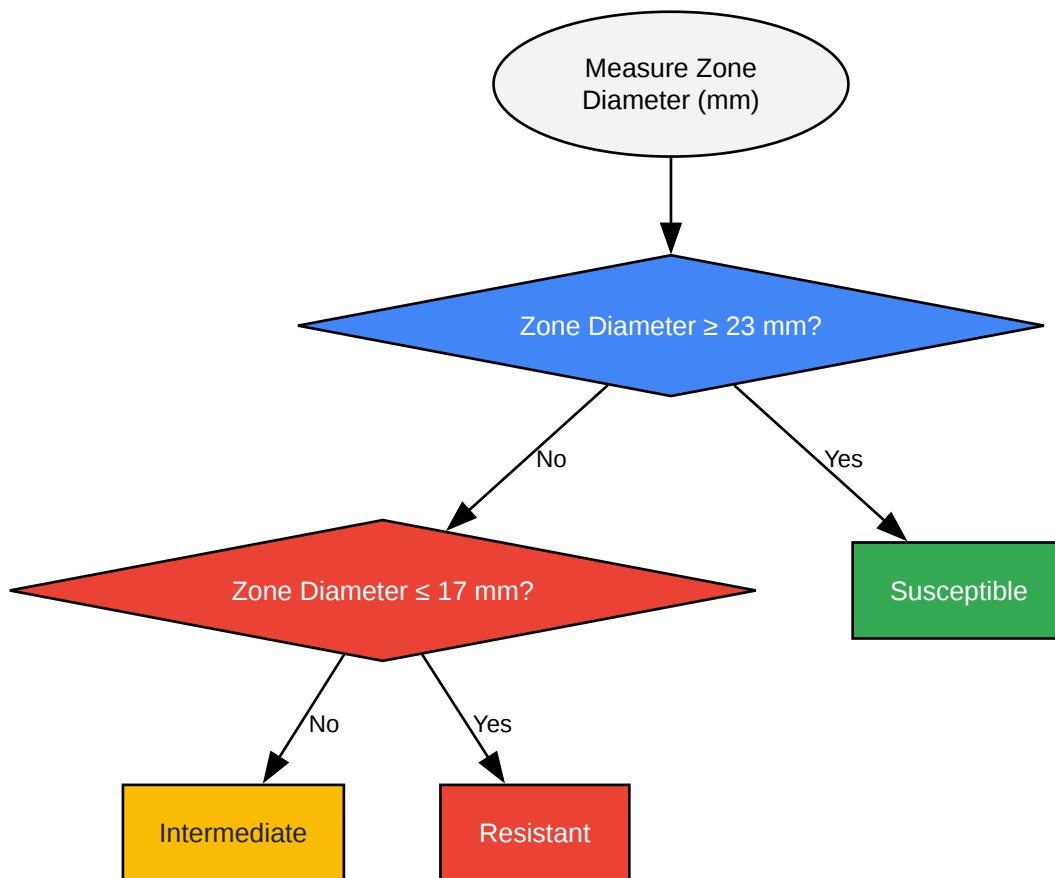
Experimental Workflow Diagram



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Caption: Workflow for **Carumonam Sodium** disk diffusion assay.

Interpretation Logic Diagram



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Caption: Logic for interpreting Carumonam zone diameters.

- To cite this document: BenchChem. [Application Notes and Protocols: Carumonam Sodium Disk Diffusion Assay]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1668588#carumonam-sodium-disk-diffusion-assay-methodology\]](https://www.benchchem.com/product/b1668588#carumonam-sodium-disk-diffusion-assay-methodology)

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